molecular formula C22H26N2O5 B2671071 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone CAS No. 2034621-06-0

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2671071
CAS RN: 2034621-06-0
M. Wt: 398.459
InChI Key: QBZQFVXZZZKVDT-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectral Analysis

Research on similar compounds, such as 2,14-dimethyl-8aβ-hydroxy-7,10-dioxo-5β,6β-(propano)-6α,8α-(ethanoimino)-trans-perhydroisoquinoline, has focused on the molecular structure and two-dimensional NMR spectral assignment. These studies are crucial for understanding the chemical characteristics and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Shiotani et al., 1988).

Enzyme Structure and Function

The detailed structure of enzyme active sites, such as methanol dehydrogenase from Methylophilus W3A1, has been elucidated using similar compounds. This research is significant for understanding enzyme mechanisms and designing enzyme inhibitors or mimics (Xia et al., 1999).

Synthesis and Biological Activity

Studies on the synthesis and antileishmanial activity of indoloquinones containing a fused benzothiazole ring, which are structurally related to the compound , have demonstrated potential medicinal applications, particularly in treating parasitic infections (Tapia et al., 2002).

C-H Functionalization in Organic Synthesis

Research has been conducted on the C-H functionalization of cyclic amines like tetrahydroisoquinoline with α,β-unsaturated carbonyl compounds. Such studies are vital for developing new synthetic methods in organic chemistry, which can be applied to pharmaceuticals and other industries (Kang et al., 2015).

Rearrangement and Synthesis of Azomethine Ylides

The synthesis of azomethine ylides through the rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides with DMAD is an area of research that contributes to the development of new compounds for various applications, including material science and drug development (Coşkun & Tuncman, 2006).

Photocatalytic Reactions

Investigations into the photocatalytic reactions of compounds like 6-membered ring monoazaaromatics in methanol and acidified mediums have potential applications in photochemistry and the synthesis of new materials (Castellano et al., 1975).

properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-26-19-11-15-5-8-24(14-17(15)12-20(19)27-2)22(25)16-3-4-21(23-13-16)29-18-6-9-28-10-7-18/h3-4,11-13,18H,5-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZQFVXZZZKVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CN=C(C=C3)OC4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

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